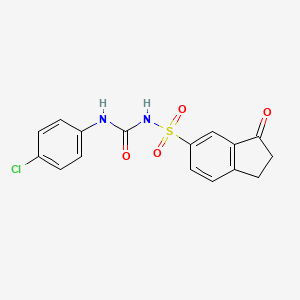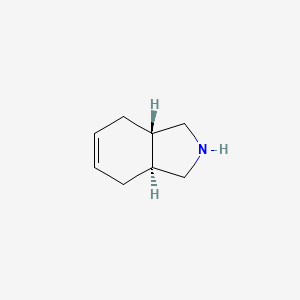
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a benzyloxy group, a dichlorophenyl group, and an imidazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with an appropriate halogenating agent to form the benzyloxy intermediate.
Introduction of the Dichlorophenyl Group: The benzyloxy intermediate is then reacted with 2,4-dichlorophenyl magnesium bromide in the presence of a suitable catalyst to introduce the dichlorophenyl group.
Formation of the Imidazolyl Group: The resulting compound is then reacted with imidazole under basic conditions to form the imidazolyl group.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and imidazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use as an antifungal agent in the treatment of fungal infections.
作用機序
The mechanism of action of 3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with fungal cell membranes. The imidazolyl group is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with other molecular targets and pathways involved in fungal growth and replication.
類似化合物との比較
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Miconazole: An imidazole derivative used to treat fungal infections.
Uniqueness
3-Benzyloxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its specific structural features, such as the benzyloxy and dichlorophenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. These structural differences can influence the compound’s efficacy, spectrum of activity, and potential side effects compared to other similar compounds.
特性
CAS番号 |
83337-86-4 |
|---|---|
分子式 |
C21H20Cl2N2O6 |
分子量 |
467.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-phenylmethoxypropan-2-ol;oxalic acid |
InChI |
InChI=1S/C19H18Cl2N2O2.C2H2O4/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-10,14,24H,11-13H2;(H,3,4)(H,5,6) |
InChIキー |
LSFKOYFXZDHTRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


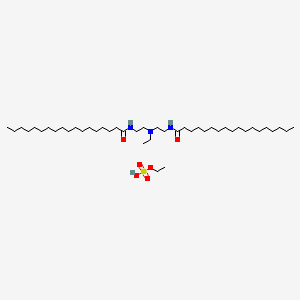
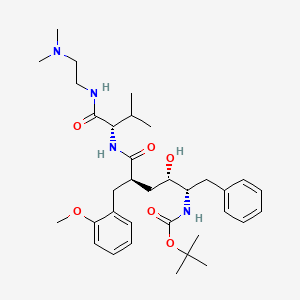
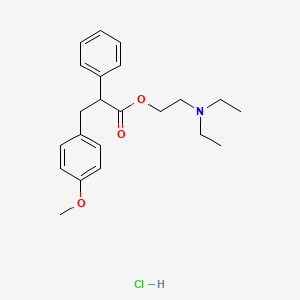
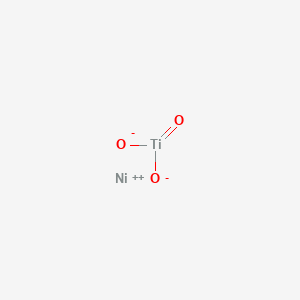
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)



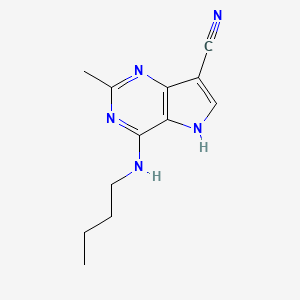


![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
